Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
Overview
Description
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is a class of compounds that have been widely studied in drug molecules due to their good biological activity . This compound was synthesized as a new structure that has not been reported before .
Synthesis Analysis
The synthesis of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate involves a three-step reaction . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The crystal obtained by solvent evaporation was studied by crystallography and conformation analysis .Molecular Structure Analysis
The molecular structure of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate include imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate were analyzed using spectroscopic techniques . Infrared vibrational analysis of the target compound was also conducted .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-B]pyridazine derivatives have been identified as potential materials for optoelectronic devices due to their luminescent properties. These compounds can be used in the development of components such as light-emitting diodes (LEDs), photodetectors, and solar cells .
Sensors
The sensitivity of imidazo[1,2-B]pyridazine derivatives to various stimuli makes them suitable for sensor applications. They can be engineered to detect changes in environmental conditions, chemical substances, or biological markers .
Anti-Cancer Drugs
Research has shown that imidazo[1,2-B]pyridazine derivatives can act as inhibitors in cancer treatment. They are being explored for their potential use in targeted therapies against specific types of cancer cells .
Confocal Microscopy and Imaging
Due to their luminescent properties, these compounds are also used as emitters in confocal microscopy and imaging techniques. This allows for enhanced visualization of biological samples at a microscopic level .
IL-17A Inhibitors for Psoriasis Treatment
Imidazo[1,2-b]pyridazine derivatives have been developed as IL-17A inhibitors, which are used in the treatment of psoriasis. These inhibitors can help manage the symptoms and progression of this chronic skin condition .
Drug Development Scaffold
The imidazo[1,2-B]pyridazine structure serves as a versatile scaffold in drug development. It is used to create a wide range of pharmacologically active compounds with diverse therapeutic effects .
Future Directions
Imidazo[1,2-b]pyridazine derivatives, including Ethyl imidazo[1,2-B]pyridazine-3-carboxylate, have potential pharmaceutical applications . With the rapid development of organic synthesis technology, more and more reports have been reported on the synthesis methods of imidazo[1,2-b]pyridazine compound . This suggests that there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic uses .
properties
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKOJJIHJFBXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate |
Synthesis routes and methods
Procedure details
Citations
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